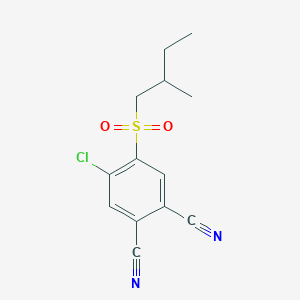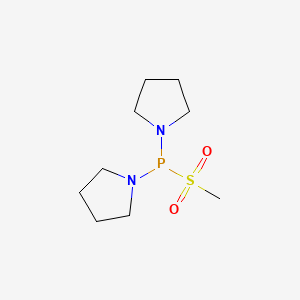
Methylsulfonyl(dipyrrolidin-1-yl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylsulfonyl(dipyrrolidin-1-yl)phosphane is a chemical compound with the molecular formula C10H20N2O2PS It is known for its unique structure, which includes a phosphane core bonded to two pyrrolidinyl groups and a methylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methylsulfonyl(dipyrrolidin-1-yl)phosphane typically involves the reaction of dipyrrolidinylphosphine with methylsulfonyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions usually include a solvent like tetrahydrofuran (THF) and a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methylsulfonyl(dipyrrolidin-1-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The pyrrolidinyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
科学研究应用
Methylsulfonyl(dipyrrolidin-1-yl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of methylsulfonyl(dipyrrolidin-1-yl)phosphane involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphane core can donate electron density to metal ions, facilitating various catalytic transformations. The methylsulfonyl group can also participate in redox reactions, contributing to the compound’s reactivity.
相似化合物的比较
Similar Compounds
Tris(1-pyrrolidinyl)phosphine: Similar in structure but lacks the methylsulfonyl group.
Triphenylphosphine: A common phosphine ligand used in many catalytic processes.
Tris(dimethylamino)phosphine: Another phosphine ligand with different substituents.
Uniqueness
Methylsulfonyl(dipyrrolidin-1-yl)phosphane is unique due to the presence of both pyrrolidinyl and methylsulfonyl groups, which impart distinct reactivity and coordination properties. This makes it a versatile compound for various applications in synthesis and catalysis.
属性
CAS 编号 |
141930-79-2 |
|---|---|
分子式 |
C9H19N2O2PS |
分子量 |
250.30 g/mol |
IUPAC 名称 |
methylsulfonyl(dipyrrolidin-1-yl)phosphane |
InChI |
InChI=1S/C9H19N2O2PS/c1-15(12,13)14(10-6-2-3-7-10)11-8-4-5-9-11/h2-9H2,1H3 |
InChI 键 |
YOADSBCFGPRNHS-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)P(N1CCCC1)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Bis[3-(bromomethyl)-2-methylphenyl]propan-1-one](/img/structure/B12549045.png)
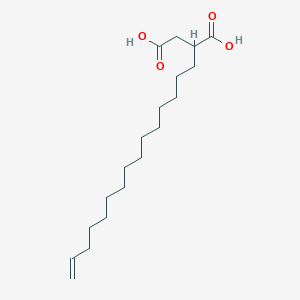
![Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate](/img/structure/B12549050.png)
![2-[2-(Bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B12549051.png)
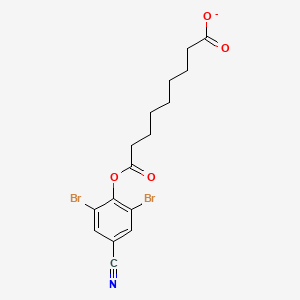
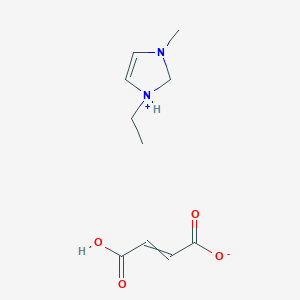

![N~1~,N~1'~-(Ethane-1,2-diyl)bis{N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine}](/img/structure/B12549074.png)

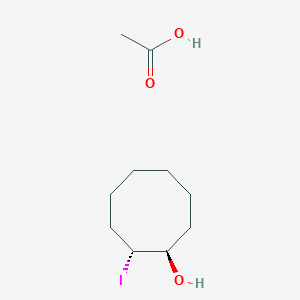

![2-Acetamido-N-{4-[hydroxy(oxo)phosphaniumyl]butanoyl}-L-alanyl-L-alanine](/img/structure/B12549108.png)
